molecular formula C8H5BrF3NO B3077451 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 1048384-87-7

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B3077451
M. Wt: 268.03 g/mol
InChI Key: OJRLRMIXUHYYMO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It has a bromine atom and a trifluoromethyl group attached to the pyridine ring . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 3rd position and a trifluoromethyl group attached at the 5th position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Jin (2015) discusses the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which is similar in structure, using a two-step reaction involving magnesium halide exchange and nucleophilic substitution, achieving a total yield of 81% (Zeng-sun Jin, 2015).
  • Chemical Transformations : Abarca et al. (2006) demonstrated the formation of pyridylcarbene intermediates through thermal decomposition of bromo-pyridine derivatives, leading to various pyridine-based compounds (B. Abarca, R. Ballesteros, & F. Blanco, 2006).

Biological Applications

  • Antiangiogenic and Antitumor Effects : Chandru et al. (2008) synthesized novel curcumin analogues using a derivative of pyridine ethanone, which showed significant tumor growth inhibition and antiangiogenic effects in vivo (H. Chandru, A. Sharada, C. Ananda Kumar, & K. Rangappa, 2008).
  • Antimicrobial Activity : Salimon et al. (2011) synthesized compounds from pyridine-2-ylamino ethanone, which exhibited significant antimicrobial activities, with one compound showing a minimum inhibitory concentration ranging from 30.2 to 43.2 μg cm-3 (J. Salimon, N. Salih, & Hasan Hussien, 2011).

Advanced Material Research

  • Pyridine Derivatives in Material Science : Liu et al. (2007) focused on the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine, which showed potential in antibacterial and plant growth regulatory activities. This indicates the utility of pyridine derivatives in material sciences (Jian‐Bing Liu, Wei‐Feng Tao, H. Dai, Zhong Jin, & Jianxin Fang, 2007).

Computational Chemistry

  • Quantum Mechanical Modeling : Cataldo et al. (2014) studied the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including a pyridin-2-yl ethanone derivative, providing insights into the reactivities and properties of such compounds through computational methods (P. G. Cataldo, M. V. Castillo, S. Br, & An, 2014).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure .

properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRLRMIXUHYYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735743
Record name 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone

CAS RN

1048384-87-7
Record name 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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